Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate
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Overview
Description
Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential pharmaceutical applications. The structure of this compound includes a quinazoline ring, a pyrimidine ring, and a methyl ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate typically involves multiple steps, starting from readily available starting materials. One common method involves the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) to form the quinazolinone core The final step involves the esterification of the carboxylic acid group to form the methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the quinazoline ring may produce dihydroquinazoline derivatives .
Scientific Research Applications
Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline and pyrimidine rings allow the compound to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methylquinazolin-4(3H)-one and 6-hydroxy-2-methylquinazolin-4(3H)-one share structural similarities with Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate.
Pyrimidine Derivatives: Compounds such as 2,4-diaminopyrimidine and 5-fluorouracil also have similar structural features.
Uniqueness
The uniqueness of this compound lies in its combination of the quinazoline and pyrimidine rings, along with the presence of a hydroxyl group and a methyl ester. This unique structure contributes to its distinct chemical properties and potential biological activities .
Biological Activity
Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simple pyrimidine derivatives and quinazoline compounds. The process may include:
- Formation of the pyrimidine core : Utilizing appropriate reagents to construct the dihydropyrimidine structure.
- Introduction of the hydroxyl group : Achieved through hydroxylation reactions.
- Amidation with 4-methylquinazoline : This step involves coupling the quinazoline derivative with the pyrimidine core to form the final compound.
Antimicrobial Properties
Research indicates that compounds containing both pyrimidine and quinazoline moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound can inhibit various bacterial strains, including:
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 10 |
These results suggest a promising avenue for developing new antimicrobial agents based on this compound's structure.
Anticancer Activity
This compound has also been evaluated for anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve:
- Cell cycle arrest : The compound inhibits cell proliferation by interfering with the cell cycle.
- Induction of apoptosis : Activation of caspases leading to programmed cell death.
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted on various synthesized derivatives revealed that those containing the methyl quinazoline moiety exhibited enhanced antibacterial activity compared to standard antibiotics such as ceftriaxone and ampicillin .
- The structure–activity relationship (SAR) analysis indicated that modifications in the substituents on the quinazoline ring significantly influenced antimicrobial potency.
- Cancer Cell Line Study :
Properties
Molecular Formula |
C16H17N5O3 |
---|---|
Molecular Weight |
327.34 g/mol |
IUPAC Name |
methyl 2-[2-[(4-methylquinazolin-2-yl)amino]-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]acetate |
InChI |
InChI=1S/C16H17N5O3/c1-9-11-5-3-4-6-12(11)19-16(18-9)21-15-17-8-10(14(23)20-15)7-13(22)24-2/h3-6,10H,7-8H2,1-2H3,(H2,17,18,19,20,21,23) |
InChI Key |
WUHZVKNTWMAKPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NCC(C(=O)N3)CC(=O)OC |
Origin of Product |
United States |
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